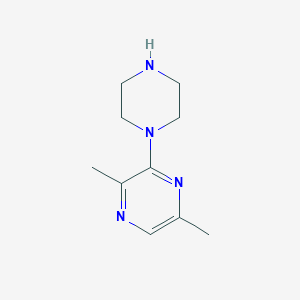

2,5-Dimethyl-3-piperazin-1-ylpyrazine

Descripción general

Descripción

The compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. The presence of the piperazine moiety suggests potential biological activity and the possibility of the compound being used in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, indicating its versatility and environmental friendliness as a catalyst . Additionally, a novel synthesis route for piperazine-derived triazolo[1,5-a]pyrazines has been developed, which could potentially be adapted for the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine . Furthermore, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved using a four-component cyclo condensation, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex. For example, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) has been determined, revealing an intermediate geometry between tetrahedral and square planar for the CuCl4 ion . This suggests that the molecular structure of 2,5-Dimethyl-3-piperazin-1-ylpyrazine could also exhibit interesting geometrical features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Piperazine derivatives are known to participate in various chemical reactions. The compound 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a pre-column reagent for LC analysis of amino acids, indicating that piperazine derivatives can react with amino groups . Additionally, piperazine-containing (bis)1,2,4-triazole derivatives have been synthesized via Mannich reaction, which could be relevant for the chemical reactions involving 2,5-Dimethyl-3-piperazin-1-ylpyrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. For instance, the thermal degradation of piperazine polyamides has been studied, revealing high thermal stability up to approximately 420°C and providing activation energies for the degradation process . This information could be useful in predicting the stability and reactivity of 2,5-Dimethyl-3-piperazin-1-ylpyrazine under different conditions. Additionally, the magnetic properties of piperazine derivatives, such as those observed in the tetrachloridocuprate(II) salt, could also be of interest for the physical characterization of the compound .

Aplicaciones Científicas De Investigación

Antibacterial and MurB Inhibitors : Compounds containing piperazine linked to pyrazoles have shown potent antibacterial efficacies and biofilm inhibition activities, surpassing reference drugs like Ciprofloxacin. Specifically, they exhibit strong activity against various bacterial strains, including E. coli, S. aureus, S. mutans, and even drug-resistant bacteria like MRSA and VRE. These compounds have also been identified as effective inhibitors of the MurB enzyme, crucial in bacterial cell wall biosynthesis (Mekky & Sanad, 2020).

Antimicrobial Activity : Various piperazine derivatives, including those linked to pyrazole and s-triazine moieties, have been synthesized and tested for antimicrobial properties. Some of these compounds demonstrate significant activity against multiple microorganisms, including strains of bacteria and fungi, offering potential as new antimicrobial agents (Patil et al., 2021).

Cancer Research : Certain piperazine derivatives, especially those with a thiazole substituent, have shown significant anticancer activity in vitro. These compounds were tested across various cancer cell lines, including lung, kidney, and breast cancer, with some showing potent activity (Turov, 2020).

Synthesis of Novel Derivatives : Research into the synthesis of novel piperazine derivatives, including those with pyrazine structures, is ongoing. These efforts aim to develop new compounds with potentially useful biological activities, offering a broad scope for pharmaceutical applications (Gettys et al., 2017).

Antifungal and Hypoglycemic Activities : Studies have demonstrated that certain piperazine derivatives possess antifungal properties and hypoglycemic activities. These findings are significant for developing new treatments for fungal infections and diabetes (Al-Abdullah et al., 2015).

Propiedades

IUPAC Name |

2,5-dimethyl-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPZOAOJEXDUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396761 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-piperazin-1-ylpyrazine | |

CAS RN |

59215-42-8 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)

![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)